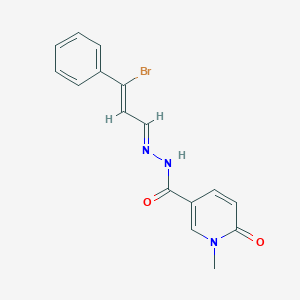![molecular formula C14H15NO2 B4982947 6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, commonly known as MDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDQ belongs to the class of furoquinolines, which are known for their diverse biological activities, including antimalarial, antitumor, and antibacterial properties. In
作用機序
The mechanism of action of MDQ is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. MDQ binds to the colchicine binding site on tubulin, leading to the destabilization of microtubules and the disruption of mitotic spindle formation. This results in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
MDQ has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and promotion of neuronal survival. MDQ has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of using MDQ in lab experiments is its low toxicity, which makes it a safe and viable option for in vitro and in vivo studies. MDQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MDQ is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on MDQ. One area of interest is the development of more potent and selective analogs of MDQ that can be used in the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the potential synergistic effects of MDQ with other chemotherapeutic agents. Furthermore, the elucidation of the exact mechanism of action of MDQ can provide insights into the development of novel cancer therapies.
合成法
MDQ can be synthesized through a multistep process that involves the condensation of 2,4-dimethyl-3-oxobutanal with 2-amino-3-methoxyphenol under acidic conditions. The resulting intermediate is then subjected to cyclization, followed by reduction with sodium borohydride to yield MDQ.
科学的研究の応用
MDQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, MDQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MDQ exerts its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting the microtubule network. In neurodegenerative disease research, MDQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
特性
IUPAC Name |
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYLXKRBJRNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C(=C2O1)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
